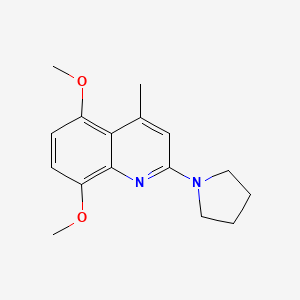![molecular formula C18H17NO4 B5788727 methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5788727.png)
methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate, also known as MAA, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields of science. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes that are involved in inflammation and cancer cell proliferation. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins and are associated with cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial properties. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and has been used in the treatment of various inflammatory diseases. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has also been shown to have antitumor properties and has been studied for its potential use in the treatment of cancer. Additionally, methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to have antimicrobial properties and has been studied for its potential use as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate in lab experiments is its potential as a photosensitizer in photodynamic therapy. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to be effective in killing cancer cells when activated by light, making it a promising candidate for the development of new cancer treatments. Additionally, methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to have anti-inflammatory, antitumor, and antimicrobial properties, making it a versatile compound for use in various types of research.
One limitation of using methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate in lab experiments is its potential toxicity. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to be toxic to certain types of cells, and care must be taken when using it in experiments. Additionally, the synthesis of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate can be complex and time-consuming, which may limit its use in certain types of research.
Zukünftige Richtungen
There are several future directions for research on methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate. One direction is the development of new drugs based on the structure of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to have antitumor and antimicrobial properties, making it a promising candidate for the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate and its potential applications in various fields of science. Finally, more research is needed to determine the toxicity of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate and its potential side effects, which will be important for the development of new treatments based on this compound.
Synthesemethoden
The synthesis of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate can be achieved through various methods, including the reaction of 4-methoxyphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminobenzoic acid. Another method involves the reaction of 4-methoxyphenylacetic acid with oxalyl chloride, followed by the reaction of the resulting acid chloride with 3-aminobenzoic acid. Both methods result in the formation of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been extensively studied for its potential applications in various fields of science. It has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. Additionally, methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has also been studied for its potential use in the development of new drugs and has been shown to have antitumor and antimicrobial properties.
Eigenschaften
IUPAC Name |
methyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-14-10-7-13(8-11-14)9-12-17(20)19-16-6-4-3-5-15(16)18(21)23-2/h3-12H,1-2H3,(H,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLCNGVSQTUDAP-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate;2,4-Dihydroxy-3-methylbenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)
![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)



![2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5788694.png)






